1,5-Dimethyl-1H-pyrrole-3-carboxylic acid
Overview
Description
1,5-Dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives, such as indole, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been shown to impact a variety of biological pathways
Result of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
1,5-Dimethyl-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain tyrosine kinases, such as VEGF-R2 and PDGF-Rbeta, which are crucial in cell signaling pathways . These interactions can influence various biochemical processes, including phosphorylation and signal transduction, thereby affecting cellular functions.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with tyrosine kinases can lead to alterations in downstream signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis . Additionally, it may affect the expression of genes involved in these pathways, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, its binding to tyrosine kinases can inhibit their activity, leading to a decrease in phosphorylation events and subsequent downstream signaling . This inhibition can result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been noted, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include cellular damage, organ dysfunction, and systemic toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and efficacy, making it essential to study these processes for potential therapeutic use.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,5-dimethyl-1H-pyrrole with carbon dioxide in the presence of a base can yield the desired carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
1,5-Dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrrole-2-carboxylic acid: Similar in structure but with the carboxylic acid group at a different position.
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Another isomer with different substitution patterns.
1-Methyl-1H-pyrrole-3-carboxylic acid: Lacks one methyl group compared to 1,5-Dimethyl-1H-pyrrole-3-carboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1,5-dimethylpyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(7(9)10)4-8(5)2/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHWYDVJHRDYAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261119 | |
Record name | 1H-Pyrrole-3-carboxylic acid, 1,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445950-80-0 | |
Record name | 1H-Pyrrole-3-carboxylic acid, 1,5-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445950-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-3-carboxylic acid, 1,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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